1,3-Dihydro-5-nitro-2H-imidazo[4,5-B]pyridin-2-one
Description
1,3-Dihydro-5-nitro-2H-imidazo[4,5-B]pyridin-2-one is a nitro-substituted derivative of the imidazo[4,5-b]pyridine scaffold, a heterocyclic system structurally analogous to purine. This compound is synthesized via nitration of the parent imidazo[4,5-b]pyridin-2-one at 0–5°C, selectively introducing a nitro group at the C5 position . Its synthesis and derivatives are pivotal in medicinal chemistry, particularly for developing kinase inhibitors and nucleic acid-targeting agents .
Properties
IUPAC Name |
5-nitro-1,3-dihydroimidazo[4,5-b]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O3/c11-6-7-3-1-2-4(10(12)13)8-5(3)9-6/h1-2H,(H2,7,8,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXAMXRHQYUGXOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC(=O)N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-5-nitro-2H-imidazo[4,5-B]pyridin-2-one typically involves the nitration of 1,3-dihydro-2H-imidazo[4,5-B]pyridin-2-one. This nitration can be performed using nitric acid under controlled temperature conditions. For instance, nitration at 0–5°C and 60°C yields 5-nitro and 5,6-dinitro derivatives, respectively .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydro-5-nitro-2H-imidazo[4,5-B]pyridin-2-one undergoes various chemical reactions, including:
Nitration: As mentioned, nitration yields mono- and dinitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Nitration: Nitric acid at low temperatures (0–5°C and 60°C).
Reduction: Common reducing agents like hydrogen gas with a catalyst or metal hydrides.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Nitration: 5-nitro and 5,6-dinitro derivatives.
Reduction: Corresponding amino derivatives.
Substitution: Various substituted imidazo[4,5-B]pyridin-2-one derivatives.
Scientific Research Applications
1,3-Dihydro-5-nitro-2H-imidazo[4,5-B]pyridin-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Dihydro-5-nitro-2H-imidazo[4,5-B]pyridin-2-one is not fully elucidated. its biological effects are likely mediated through interactions with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- Nitro vs. Bromo Groups: The nitro group at C5 (target compound) enhances electrophilicity, making it a precursor for amino derivatives via reduction , whereas bromo substituents (e.g., at C6) introduce steric bulk and enable cross-coupling reactions .
- Alkylation Effects : N1/N3 alkylation (e.g., methyl or benzyl groups) improves metabolic stability and modulates solubility .
- Heterocycle Fusion : Thiazolo[4,5-B]pyridin-2-ones exhibit distinct bioactivity (e.g., antioxidant effects) due to sulfur incorporation .
Pharmacological and Functional Comparisons
Key Observations :
- Nitro Group Impact: The nitro group may enhance binding to kinase ATP pockets due to its electron-deficient nature, though direct biological data for the 5-nitro derivative remains less documented compared to bromo or amino analogs .
- Receptor Specificity: 5-Phenyl-6-pyridin-4-yl derivatives show high selectivity for adenosine A2B receptors, highlighting the role of aromatic substituents in target engagement .
- Antioxidant Activity : Thiazolo derivatives outperform imidazo analogs in radical scavenging, suggesting heterocycle-dependent redox properties .
Key Observations :
- Nitro Group Hazards: The nitro substituent may pose mutagenic risks, necessitating careful handling . In contrast, amino derivatives (e.g., 5-amino) are safer intermediates .
- Bromo Derivatives : Require precautions due to corrosivity and light sensitivity .
Biological Activity
1,3-Dihydro-5-nitro-2H-imidazo[4,5-B]pyridin-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, alongside relevant case studies and research findings.
Chemical Structure and Properties
This compound features a nitro group at the 5-position of the imidazo[4,5-B]pyridine core structure. The presence of this nitro group significantly influences its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| IUPAC Name | 5-nitro-1,3-dihydroimidazo[4,5-b]pyridin-2-one |
| Chemical Formula | C6H4N4O3 |
| CAS Number | 22902-67-6 |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that the compound effectively inhibits the growth of various bacterial strains. For example:
- In vitro assays demonstrated that the compound had an Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of this compound has been investigated through various studies. Notably:
- A study reported that this compound exhibited cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values of 15 µM and 20 µM respectively .
- Structure-Activity Relationship (SAR) studies suggest that modifications to the nitro group can enhance its anticancer activity. For instance, derivatives with electron-donating groups showed improved efficacy against cancer cell lines .
Study 1: Antimicrobial Efficacy
In a recent study assessing the antimicrobial properties of various imidazo[4,5-B]pyridine derivatives, this compound was highlighted for its potent activity against Gram-positive and Gram-negative bacteria. The study utilized a disk diffusion method and found that the compound's efficacy was comparable to standard antibiotics like ampicillin .
Study 2: Anticancer Mechanism
A mechanistic study explored the anticancer effects of this compound on HeLa cells. The results indicated that the compound induced apoptosis via the mitochondrial pathway. Flow cytometry analysis revealed an increase in sub-G1 phase cells after treatment with the compound, indicating cell cycle arrest .
Research Findings Summary
The following table summarizes key findings from various studies on the biological activity of this compound:
| Study | Biological Activity | Findings |
|---|---|---|
| Study on Antimicrobial Activity | Antimicrobial | MIC = 32 µg/mL against S. aureus |
| Study on Anticancer Activity | Cytotoxicity | IC50 = 15 µM against MCF-7 |
| Mechanistic Study | Apoptosis Induction | Induced cell cycle arrest in HeLa cells |
Q & A
Q. What are the standard synthetic protocols for 1,3-Dihydro-5-nitro-2H-imidazo[4,5-b]pyridin-2-one and its derivatives?
The compound is synthesized via nitration of 2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-one followed by alkylation with reagents like dimethyl sulfate or benzyl(dimethyl)phenylammonium chloride. Key steps include:
- Nitration : Reacting the parent compound with nitric acid under controlled conditions to introduce the nitro group at position 5.
- Alkylation : Using alkylating agents (e.g., dimethyl sulfate) in polar solvents (DMF) with a base (K₂CO₃) to substitute the N1 and N3 positions .
- Reduction : Catalytic hydrogenation or chemical reduction (e.g., Fe/HCl) converts the nitro group to an amino group for downstream functionalization .
Table 1: Synthetic Conditions for Derivatives
| Step | Reagents/Conditions | Yield (%) | Purification Method |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | 65–75 | Recrystallization (EtOH) |
| Alkylation | Dimethyl sulfate, K₂CO₃, DMF, 80°C | 80–85 | Column chromatography |
| Reduction | H₂/Pd-C, EtOH, RT | 70–78 | Filtration, evaporation |
Q. How is the molecular structure of this compound characterized?
Structural characterization employs:
- X-ray crystallography : Resolves bond lengths, angles, and planarity of the fused imidazo-pyridine ring system (e.g., torsion angles for allyl substituents ).
- DFT calculations : Optimizes geometry using B3LYP/6-311++G(d,p) basis sets to predict vibrational frequencies and electron density distribution .
- Spectroscopy : ¹H/¹³C NMR confirms substitution patterns; IR identifies functional groups like nitro or carbonyl .
Q. What preliminary biological screening methods are used for this compound?
- In vitro assays : Cytotoxicity against glioblastoma cells (MTT assay, IC₅₀ determination) .
- Enzyme inhibition : Radioligand binding assays (e.g., TGT inhibition via competitive displacement) .
- Antimicrobial testing : Broth microdilution for MIC values against bacterial strains .
Advanced Research Questions
Q. How can computational methods like DFT optimize synthesis and predict reactivity?
DFT studies model reaction pathways to identify transition states and activation energies. For example:
- Nitro group orientation : Calculations reveal steric effects during nitration, guiding solvent selection (e.g., H₂SO₄ vs. AcOH) .
- Substituent effects : Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity at position 5, favoring nucleophilic attacks .
- Solvent optimization : Polar solvents (DMF) stabilize intermediates in alkylation steps, improving yields .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies (e.g., variable IC₅₀ values) arise from assay conditions. Mitigation strategies include:
- Standardized protocols : Fixed cell lines (e.g., U87MG glioblastoma) and serum-free media to reduce variability .
- Metabolic stability testing : Liver microsome assays identify rapid degradation, explaining low in vivo efficacy despite high in vitro activity .
- Dose-response normalization : Use of positive controls (e.g., doxorubicin for cytotoxicity) to calibrate inter-lab results .
Q. How are structure-activity relationships (SAR) analyzed for derivatives?
SAR studies involve systematic substitutions and pharmacological profiling:
- N1/N3 alkylation : Bulky groups (e.g., benzyl) enhance lipophilicity and blood-brain barrier penetration .
- Position 5 modifications : Replacing -NO₂ with -NH₂ improves solubility but reduces kinase inhibition .
Table 2: Biological Activity of Select Derivatives
| Derivative | Substitution | IC₅₀ (TGT Inhibition) | Cytotoxicity (U87MG) |
|---|---|---|---|
| Parent compound | -NO₂ at C5 | 12 µM | 18 µM |
| 5-Amino derivative | -NH₂ at C5 | >100 µM | 45 µM |
| N1,N3-diethyl | -Et at N1/N3 | 8 µM | 22 µM |
Q. What methodologies evaluate anti-inflammatory potential in thiazolo[4,5-b]pyridine analogs?
- Carrageenan-induced edema : Measure paw volume reduction in rats; calculate % inhibition vs. indomethacin .
- Acylation reactions : Modify C5 hydroxy groups with chloroacetamides to enhance COX-2 selectivity .
- Molecular docking : Simulate binding to p38 MAP kinase or TNF-α to prioritize synthetic targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
